5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione
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Overview
Description
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione is a heterocyclic compound that contains a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable thioamide in the presence of a base to form the thiazepane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.
Major Products
Oxidation: Formation of 5-Amino-2-benzyl-4-oxo-1lambda~6~,2-thiazepane-1,1-dione.
Reduction: Formation of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1lambda~6~,4-thiazepane-1,1-dione: Similar structure but with a methyl group instead of an amino group.
4-Hydroxy-2-quinolones: Different ring structure but similar functional groups.
Uniqueness
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione is unique due to its combination of a thiazepane ring with amino and hydroxyl functional groups. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
633303-73-8 |
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Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5-amino-2-benzyl-1,1-dioxothiazepan-4-ol |
InChI |
InChI=1S/C12H18N2O3S/c13-11-6-7-18(16,17)14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
InChI Key |
BMHKXQRIPOYSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N(CC(C1N)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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